molecular formula C8H2BrCl2FN2 B1375070 6-Bromo-2,3-dichloro-7-fluoroquinoxaline CAS No. 1217305-04-8

6-Bromo-2,3-dichloro-7-fluoroquinoxaline

Cat. No.: B1375070
CAS No.: 1217305-04-8
M. Wt: 295.92 g/mol
InChI Key: BFEAPEUJUZMVPJ-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloro-7-fluoroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is known for its potent antagonistic properties against ionotropic glutamate receptors, which play a crucial role in the regulation of synaptic transmission in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. The process includes the introduction of bromine, chlorine, and fluorine atoms into the quinoxaline ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dichloro-7-fluoroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-Bromo-2,3-dichloro-7-fluoroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on ionotropic glutamate receptors and its potential role in modulating synaptic transmission.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its antagonistic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dichloro-7-fluoroquinoxaline involves its interaction with ionotropic glutamate receptors. By binding to these receptors, it inhibits their activity, thereby modulating synaptic transmission in the central nervous system. This interaction can affect various molecular targets and pathways involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dichloroquinoxaline: Lacks the fluorine atom, which may affect its binding affinity and activity.

    2,3-Dichloro-7-fluoroquinoxaline: Lacks the bromine atom, potentially altering its chemical properties and reactivity.

    6-Bromo-7-fluoroquinoxaline: Lacks the chlorine atoms, which can influence its overall chemical behavior.

Uniqueness

6-Bromo-2,3-dichloro-7-fluoroquinoxaline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of bromine, chlorine, and fluorine atoms in the quinoxaline ring enhances its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-bromo-2,3-dichloro-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEAPEUJUZMVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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